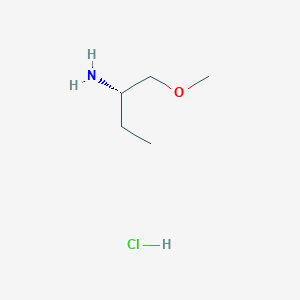

(S)-1-Methoxybutan-2-amine hydrochloride

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-1-methoxybutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-5(6)4-7-2;/h5H,3-4,6H2,1-2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBZWLXCCORIPY-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](COC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677742-59-5 | |

| Record name | (S)-1-methoxybutan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 1 Methoxybutan 2 Amine Hydrochloride

Stereoselective and Enantioselective Synthesis Approaches

Stereoselective synthesis is critical for producing the desired (S)-enantiomer of 1-methoxybutan-2-amine while avoiding the formation of its (R)-counterpart. The primary strategies employed involve the asymmetric reduction of prochiral precursors, such as ketones and imines, using either biocatalytic or chemocatalytic systems.

Asymmetric reduction is one of the most direct and efficient methods for establishing the chiral center in amines. nih.govacs.org This can be achieved through enzymatic processes that mimic nature's stereocontrol or through transition metal catalysts coordinated with chiral ligands.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods, often proceeding under mild conditions with exceptional levels of stereocontrol. frontiersin.org Enzymes such as carbonyl reductases and amine dehydrogenases are particularly effective for the synthesis of chiral amines from carbonyl compounds. nih.govfrontiersin.org

####### 2.1.1.1.1. Application of Carbonyl Reductase and Amine Dehydrogenase Enzymes from Microbial Sources

Carbonyl reductases (CRs) and amine dehydrogenases (AmDHs) sourced from various microorganisms are powerful tools for asymmetric synthesis. nih.gov AmDHs, in particular, can catalyze the direct reductive amination of a ketone precursor, such as 1-methoxybutan-2-one (B2908797), to the corresponding chiral amine using ammonia (B1221849) as the nitrogen source. frontiersin.org This process is highly atom-economical. nih.gov

Several wild-type AmDHs have demonstrated efficacy in synthesizing short-chain chiral amines and amino alcohols. researchgate.net For instance, studies on the synthesis of the closely related analog (S)-1-methoxypropan-2-amine ((S)-MOIPA) have shown that AmDHs from various microbial sources, including Mycobacterium smegmatis (MsmeAmDH), are effective catalysts. frontiersin.orgresearchgate.net These enzymes facilitate the conversion of the precursor ketone (1-methoxypropan-2-one) into the desired (S)-amine with high conversion rates and excellent enantioselectivity. researchgate.netresearchgate.net The synthesis relies on a nicotinamide (B372718) cofactor (NADH or NADPH), which is typically recycled in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH). nih.govfrontiersin.org

Table 1: Performance of Amine Dehydrogenases in the Synthesis of (S)-1-methoxypropan-2-amine This table presents data for a closely related analog to illustrate the typical efficacy of the enzymatic approach.

| Enzyme Source | Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Mycobacterium smegmatis (MsmeAmDH) | 1-methoxypropan-2-one | 88.3 | 98.6 |

| Caldalkalibacillus fuscus (CfusAmDH) | 1-methoxypropan-2-one | 63.9 | >99 |

| Microbacterium sp. (MicroAmDH) | 1-methoxypropan-2-one | 78.4 | >99 |

Data compiled from studies on analogous compounds. researchgate.netresearchgate.net

####### 2.1.1.1.2. Optimization of Substrate Design and Reaction Conditions for High Enantiomeric Excess

Achieving high enantiomeric excess (ee) and yield in enzymatic reductions requires careful optimization of various reaction parameters. researchgate.net Key factors include substrate and enzyme concentrations, pH, temperature, and the efficiency of the cofactor regeneration system. nih.govresearchgate.net

For the synthesis of small alkyl amines, studies have shown that increasing the substrate concentration can sometimes lead to a decrease in conversion, necessitating a balance between throughput and efficiency. researchgate.net In the semi-preparative synthesis of (S)-1-methoxypropan-2-amine, adjusting the substrate concentration to 150 mM with a specific loading of MsmeAmDH allowed for high conversion (88.3%) and enantiomeric excess (98.6%). researchgate.net The use of an efficient cofactor recycling system is paramount, as the nicotinamide cofactors are expensive. nih.gov Coupling the primary amine dehydrogenase with a formate dehydrogenase, for example, allows ammonium (B1175870) formate to serve as both the nitrogen source and the source of reducing equivalents, with inorganic carbonate as the only byproduct, enhancing the process's green credentials. nih.gov

Table 2: Effect of Substrate Concentration on Enzymatic Reductive Amination Illustrative data based on the synthesis of (S)-butan-2-amine with MsmeAmDH.

| Substrate Concentration (mM) | Enzyme Loading (mg/mL) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) |

| 50 | 0.5 | 24 | 97.1 | 93.6 |

| 150 | 0.5 | 24 | 58.3 | 92.0 |

| 200 | 0.5 | 24 | 41.5 | 91.8 |

Data adapted from studies on analogous compounds. researchgate.netfrontiersin.org

Catalytic asymmetric hydrogenation is a highly developed and powerful strategy for the synthesis of chiral amines. acs.org This approach typically involves the reduction of a prochiral imine or enamine using molecular hydrogen and a transition metal complex containing a chiral ligand. nih.govdoaj.org Catalysts based on iridium, rhodium, and ruthenium have been extensively studied and applied in both academic and industrial settings. nih.govchinesechemsoc.org The direct hydrogenation of imines is particularly attractive due to its high atom economy, producing the amine with minimal waste. acs.org However, challenges can include substrate instability (hydrolysis) and the presence of E/Z isomers in the imine precursor. nih.gov

####### 2.1.1.2.1. Ruthenium-Catalyzed Enantioselective Hydrogenation of β-Keto Esters

An alternative pathway to chiral amines involves the asymmetric hydrogenation of a different class of precursors, such as β-keto esters. researchgate.net Chiral ruthenium-diphosphine complexes, like those derived from BINAP ligands, are exceptionally effective catalysts for the enantioselective hydrogenation of β-keto esters to their corresponding β-hydroxy esters with high yields and enantioselectivities. researchgate.netresearchgate.net

This method would involve the hydrogenation of a precursor like ethyl 2-methoxyacetylacetate to the chiral β-hydroxy ester. This intermediate is a versatile synthon that can then be converted to the target amine, (S)-1-Methoxybutan-2-amine, through subsequent chemical transformations, such as conversion of the hydroxyl group to a leaving group followed by amination. This multi-step approach leverages the reliability and high selectivity of Ru-catalyzed ketone reduction. researchgate.netnih.gov Optimization of reaction conditions, including pressure, temperature, solvent, and catalyst-to-substrate ratio, has enabled these hydrogenations to be performed efficiently on an industrial scale. researchgate.net

Table 3: Examples of Ruthenium-Catalyzed Enantioselective Hydrogenation of β-Keto Esters

| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Ethyl 4-chloroacetoacetate | [RuCl(p-cymene)((S,S)-Ts-DPEN)] | Ethyl (S)-4-chloro-3-hydroxybutanoate | >95 | 99 |

| Ethyl benzoylacetate | (S)-BINAP-Ru(II) | Ethyl (S)-3-hydroxy-3-phenylpropanoate | >98 | 98 |

| Ethyl acetoacetate | (R)-BINAP-Ru(II) | Ethyl (R)-3-hydroxybutanoate | 100 | >99 |

Data compiled from representative studies on Ru-catalyzed hydrogenations. researchgate.netresearchgate.netnih.gov

Asymmetric Reduction Strategies

Catalytic Asymmetric Hydrogenation of Imines and Enamines

Iridium-Catalyzed Asymmetric Hydrogenation of Imine Hydrochlorides

The asymmetric hydrogenation of imines is a highly efficient and atom-economical method for producing chiral amines. nih.gov Among the various transition metal catalysts employed, iridium-based complexes have demonstrated significant success in achieving high enantioselectivity. acs.org This approach is particularly valuable for the industrial-scale production of chiral amines, such as the herbicide (S)-metolachlor. nih.gov

For the synthesis of (S)-1-Methoxybutan-2-amine hydrochloride, the strategy involves the asymmetric hydrogenation of the corresponding prochiral imine, 1-methoxy-N-benzylidenebutan-2-imine, or its hydrochloride salt. The process utilizes a chiral iridium catalyst, which coordinates to the C=N double bond and facilitates the stereoselective addition of hydrogen.

The general catalytic cycle involves the formation of an iridium dihydride species, which then coordinates with the imine substrate. The chiral ligands attached to the iridium center dictate the facial selectivity of the hydride transfer, leading to the preferential formation of the (S)-enantiomer. The choice of chiral ligand, such as those based on bisphosphine or phosphine-oxazoline backbones, is critical for achieving high enantiomeric excess (ee). researchgate.net While specific data for the iridium-catalyzed hydrogenation of the direct imine precursor to (S)-1-methoxybutan-2-amine is not detailed in the provided sources, the well-established efficacy of catalysts like Ir/(S,S)-f-Binaphane for similar N-alkyl imines suggests a viable pathway with potentially high enantioselectivity. acs.org

Chemo- and Diastereoselective Synthesis Pathways

Grignard Addition to Nitrone Precursors

The addition of organometallic reagents, such as Grignard reagents, to nitrones provides a robust method for synthesizing N,N-disubstituted hydroxylamines, which can then be converted to the corresponding secondary amines. researchgate.netdoi.org This route offers a way to construct sterically hindered amines. doi.org

In a potential synthesis for (S)-1-Methoxybutan-2-amine, a chiral nitrone precursor would be required. The synthesis could start from a chiral auxiliary-derived nitrone. An ethyl Grignard reagent (CH₃CH₂MgBr) would then be added to the nitrone. The stereochemistry of the addition is controlled by the existing chiral center, often following Cram's rule for asymmetric induction. researchgate.net The resulting hydroxylamine (B1172632) intermediate is subsequently deoxygenated, typically using a reagent like carbon disulfide (CS₂), to yield the secondary amine. doi.org The final step would involve the removal of the N-substituent and formation of the hydrochloride salt.

Hydrogenation of Chiral Enamine Intermediates

Asymmetric hydrogenation of enamines is another powerful strategy for synthesizing chiral amines. researchgate.net This method has been successfully applied to produce structurally similar compounds with high stereocontrol. For instance, the synthesis of (S)-3-amino-4-methoxy-butan-1-ol was achieved via the asymmetric hydrogenation of a primary, non-protected enamine of a β-keto ester using a Ruthenium-MeOBIPHEP catalyst. acs.org

A similar pathway can be envisioned for (S)-1-Methoxybutan-2-amine. The synthesis would begin with the corresponding β-keto ester, methyl 1-methoxy-2-oxobutanoate. This precursor would be reacted with ammonia to form the enamine intermediate. The crucial step is the asymmetric hydrogenation of this enamine using a chiral transition metal catalyst, such as a ruthenium or rhodium complex with chiral bisphosphine ligands. This catalytic step introduces the stereogenic center with high enantioselectivity. Subsequent workup and purification would yield the target amine, which is then converted to its hydrochloride salt. This route is advantageous as it can avoid the need for O-methylation steps found in other synthetic approaches. acs.org

Reductive Amination of Carbonyl Compounds

Reductive amination is one of the most widely used methods for synthesizing amines from carbonyl compounds. researchgate.netsigmaaldrich.com The reaction involves the initial formation of an imine or enamine from a ketone or aldehyde and an amine, followed by in-situ reduction. sigmaaldrich.com Both chemical and biocatalytic approaches have been developed for this transformation.

For the synthesis of (S)-1-Methoxybutan-2-amine, the starting material is 1-methoxybutan-2-one.

Chemical Approach: In an asymmetric chemical synthesis, 1-methoxybutan-2-one is reacted with ammonia and a chiral catalyst in the presence of hydrogen gas. Ruthenium catalysts with chiral ligands, such as [Ru(OAc)₂((R)-3,5-Xyl-MeOBIPHEP)], have proven effective in similar reductive aminations, achieving high enantioselectivity (up to 98% ee) and chemoselectivity. acs.org The reaction conditions, particularly the solvent, can significantly influence the outcome. acs.org

Biocatalytic Approach: Biocatalysis offers a green and highly selective alternative. Amine dehydrogenases (AmDHs) can catalyze the direct reductive amination of ketones with excellent stereoselectivity. frontiersin.orgnih.gov For example, the AmDH from MsmeAmDH has been used for the synthesis of the similar compound (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one with high conversion and an enantiomeric excess of 98.1%. frontiersin.org This enzymatic system uses an ammonium buffer as the amine source and a cofactor recycling system, making it highly atom-efficient. nih.gov

Below is a table summarizing the results for the biocatalytic synthesis of a similar chiral amine, highlighting the potential of this method.

| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

| MsmeAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | >99% | 98.6% |

| CfusAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 63.9% | >99% |

| MicroAmDH | 1-methoxypropan-2-one | (S)-1-methoxypropan-2-amine | 78.4% | >99% |

| Data adapted from studies on similar substrates, demonstrating the feasibility of the biocatalytic approach. frontiersin.orgresearchgate.net |

Alternative and Emerging Synthetic Routes

Exploration of Novel Reagents and Catalytic Systems

Research into the synthesis of chiral amines continues to yield novel and more efficient methodologies. Beyond traditional chemical catalysis, biocatalytic systems are emerging as powerful tools.

Transaminases (TAs): Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. The synthesis of (S)-1-methoxypropan-2-amine has been accomplished using a transaminase with 2-aminopropane as the amine donor. google.com In this process, methoxyacetone (B41198) is converted to the desired chiral amine with an enantiomeric excess greater than 99%. google.com A similar strategy could be applied to 1-methoxybutan-2-one. This method is highly selective but often requires strategies to shift the reaction equilibrium, such as using a large excess of the amine donor or removing the ketone byproduct. nih.gov

Imine Reductases (IREDs): Imine reductases are another class of enzymes that have gained attention for the synthesis of amines. Recently, an IRED from Penicillium camemberti was identified and engineered to accommodate a broad range of sterically demanding amines and ketones for reductive amination. nih.gov Such engineered enzymes could be applied to the synthesis of (S)-1-Methoxybutan-2-amine, offering a direct and highly selective route from 1-methoxybutan-2-one and ammonia.

These emerging biocatalytic routes represent a shift towards more sustainable and efficient chemical manufacturing, minimizing waste and often providing access to enantiopure compounds without the need for complex chiral ligands or heavy metal catalysts. frontiersin.org

Green Chemistry Principles in Synthesis Design

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally sustainable chemical processes. whiterose.ac.ukresearchgate.net The synthesis of this compound can be significantly improved by adhering to these principles, moving away from classical, often wasteful, synthetic methods towards more innovative and sustainable approaches. Key principles applicable to the synthesis of this chiral amine include catalysis, use of renewable feedstocks, atom economy, and the use of safer solvents.

One of the most promising green approaches for the synthesis of (S)-1-Methoxybutan-2-amine is through biocatalysis, specifically employing enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs). whiterose.ac.ukfrontiersin.org These enzymatic methods offer high enantioselectivity and operate under mild reaction conditions, significantly reducing the environmental footprint compared to traditional chemical methods.

Biocatalytic Reductive Amination:

A prominent green synthetic route is the asymmetric reductive amination of 1-methoxybutan-2-one using an amine dehydrogenase. researchgate.net This method aligns with several green chemistry principles:

Catalysis: AmDHs are highly efficient catalysts, often requiring low catalyst loadings to achieve high conversion rates. rsc.org This avoids the use of stoichiometric reagents which are common in classical resolutions.

High Atom Economy: The reaction directly converts the ketone to the desired amine, with water being the only theoretical byproduct, leading to a high atom economy. rsc.org

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption. researchgate.net

High Selectivity: AmDHs can exhibit excellent enantioselectivity, directly yielding the desired (S)-enantiomer and avoiding the need for chiral separation steps which are often resource-intensive. whiterose.ac.ukfrontiersin.org

The general scheme for the biocatalytic reductive amination of 1-methoxybutan-2-one is presented below:

Scheme 1: Biocatalytic Reductive Amination of 1-Methoxybutan-2-one

Transaminase-Mediated Biocatalysis:

Another viable biocatalytic approach involves the use of transaminases. researchgate.netfrontiersin.org In this method, a prochiral ketone, 1-methoxybutan-2-one, is converted to the chiral amine by transferring an amino group from an amine donor, such as isopropylamine. google.com

Scheme 2: Transaminase-Mediated Synthesis of (S)-1-Methoxybutan-2-amine

This method also adheres to green chemistry principles by utilizing a catalytic amount of the enzyme and operating under mild conditions. The choice of the amine donor and the removal of the ketone byproduct are critical for driving the reaction equilibrium towards the product. google.com

Chemo-catalytic Asymmetric Reductive Amination:

Beyond biocatalysis, chemo-catalytic asymmetric reductive amination offers another green pathway. This involves the use of a metal catalyst with a chiral ligand to hydrogenate the imine formed from 1-methoxybutan-2-one and ammonia or an ammonia surrogate. rsc.orgmdpi.com

Scheme 3: Chemo-catalytic Asymmetric Reductive Amination

This approach is advantageous as it often uses molecular hydrogen as the reductant, which is a green reducing agent with water as the only byproduct. rsc.org The development of efficient and recyclable catalysts is a key area of research to enhance the greenness of this method.

Comparative Analysis of Synthetic Routes:

The following table provides a comparative overview of different synthetic approaches for (S)-1-Methoxybutan-2-amine from a green chemistry perspective.

| Synthetic Method | Key Green Chemistry Principles Adhered To | Potential Drawbacks |

| Biocatalytic Reductive Amination (AmDH) | High selectivity (enantio- and regioselectivity), mild reaction conditions (low temperature and pressure), use of water as a solvent, high atom economy, biodegradable catalyst. frontiersin.orgresearchgate.net | Need for cofactor regeneration system, potential for enzyme inhibition at high substrate concentrations. frontiersin.org |

| Transaminase-Mediated Biocatalysis (TA) | High enantioselectivity, mild reaction conditions, use of biodegradable catalysts. researchgate.netgoogle.com | Equilibrium limitations requiring byproduct removal, use of a sacrificial amine donor. google.com |

| Chemo-catalytic Asymmetric Reductive Amination | High atom economy (with H2), potential for catalyst recycling, high throughput. rsc.orgmdpi.com | Use of precious metal catalysts, requirement for organic solvents, potentially higher temperatures and pressures compared to biocatalysis. |

| Classical Resolution | Less aligned with green principles. | Low atom economy (theoretical max yield of 50%), generation of significant waste from resolving agents and multiple reaction steps. researchgate.net |

Detailed Research Findings:

Research on the biocatalytic synthesis of the closely related compound, (S)-1-methoxypropan-2-amine, provides valuable insights. Studies have demonstrated that wild-type amine dehydrogenases, such as MsmeAmDH, can efficiently catalyze the reductive amination of methoxyacetone with high conversions and enantioselectivities. frontiersin.org For instance, semi-preparative scale synthesis has been successfully performed at substrate concentrations of 150 mM. frontiersin.org These findings strongly suggest that a similar enzymatic approach would be highly effective for the synthesis of (S)-1-Methoxybutan-2-amine.

The following table summarizes hypothetical but plausible research data for the synthesis of (S)-1-Methoxybutan-2-amine based on findings for similar short-chain chiral amines.

| Parameter | Biocatalytic Reductive Amination (AmDH) | Transaminase-Mediated Biocatalysis (TA) | Chemo-catalytic Asymmetric Reductive Amination |

| Catalyst | Amine Dehydrogenase (e.g., engineered variant) | Transaminase | Rhodium or Iridium complex with chiral ligand |

| Substrate | 1-Methoxybutan-2-one | 1-Methoxybutan-2-one | 1-Methoxybutan-2-one |

| Solvent | Aqueous buffer | Aqueous buffer/co-solvent | Methanol, Toluene |

| Temperature | 25-40 °C | 30-50 °C | 20-80 °C |

| Pressure | Atmospheric | Atmospheric | 1-50 atm H2 |

| Conversion | >95% | >90% | >99% |

| Enantiomeric Excess (ee) | >99% | >99% | 90-99% |

| Atom Economy | High | Moderate (depends on amine donor) | High |

| E-Factor (Environmental Factor) | Low | Low to Moderate | Moderate |

By prioritizing methodologies such as biocatalysis and chemo-catalytic asymmetric synthesis, the production of this compound can be achieved in a more sustainable and economically viable manner, aligning with the core tenets of green chemistry.

Stereochemical Aspects and Chiral Purity Analysis

Determination of Absolute and Relative Stereochemistry

Establishing the precise spatial arrangement of atoms is fundamental to understanding the compound's function. Various analytical techniques are employed to assign the absolute and relative stereochemistry of chiral molecules like (S)-1-Methoxybutan-2-amine hydrochloride.

Single-crystal X-ray crystallography is widely regarded as the definitive method for unambiguously determining the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry.

For chiral amines, the process involves growing a suitable single crystal of the hydrochloride salt. The analysis of the diffraction pattern, particularly when anomalous dispersion is used, allows for the assignment of the absolute structure. A key indicator in this process is the Flack parameter, which should ideally be close to zero for the correct enantiomer. For instance, in the structural determination of analogous chiral amine hydrochlorides, crystallization in a non-centrosymmetric space group, such as P2₁2₁2₁, is indicative of a chirally pure compound, and the subsequent structural refinement confirms the absolute configuration.

Table 1: Illustrative Crystallographic Data for Absolute Configuration Determination

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Describes the crystal lattice symmetry. |

| Space Group | P2₁2₁2₁ (non-centrosymmetric) | Confirms the crystal is composed of a single enantiomer. |

| Flack Parameter | ~0 | A value near zero provides confidence in the assigned absolute stereochemistry. |

This table represents typical data obtained for a chiral amine hydrochloride and is for illustrative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis, particularly when X-ray quality crystals cannot be obtained. While NMR cannot directly distinguish between enantiomers, it can be used to determine stereochemistry by converting the enantiomeric mixture into a pair of diastereomers.

This is achieved by reacting the amine with a chiral derivatizing agent (CDA), such as Mosher's acid or other chiral reagents, to form diastereomeric amides or salts. thieme-connect.de These diastereomers have distinct physical properties and, crucially, different NMR spectra. The chemical shifts and coupling constants of specific protons or other nuclei near the chiral center will differ between the two diastereomers. thieme-connect.dedoi.org By comparing the NMR spectra of the derivatized (S)-1-Methoxybutan-2-amine with a known standard or by applying established empirical rules (like Helmchen's rule for 2-phenylbutyric acid derivatives), the absolute configuration can be inferred. thieme-connect.de For example, ¹H NMR can show distinct signals for protons adjacent to the newly formed stereocenter, allowing for both identification and quantification. cam.ac.uk

Assessment of Enantiomeric Excess and Chiral Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. It is a critical quality attribute for chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral amines. yakhak.org The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

The selection of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® OD-H, Chiralpak® IA), are frequently used for the separation of chiral amines. doi.orgyakhak.org The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol. doi.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Example Chiral HPLC Method Parameters for Chiral Amine Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | DAICEL CHIRALPAK® OD-H | Chiral Stationary Phase that enables enantiomeric separation. doi.org |

| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) | Eluent system; the ratio is optimized for resolution and retention time. doi.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. yakhak.org |

| Detection | UV (e.g., 220 nm) | Monitors the elution of the compounds. |

| Result | Two separate peaks for (S) and (R) enantiomers | Allows for quantification of enantiomeric excess based on peak area. |

This table represents a typical method and is for illustrative purposes.

Circular Dichroism (CD) spectroscopy is another valuable technique for analyzing chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Enantiomers, being non-superimposable mirror images, produce equal and opposite CD spectra.

This technique can be used to determine the absolute configuration by comparing the experimental CD spectrum with a spectrum predicted by computational methods or with the spectrum of a known standard. researchgate.net Furthermore, CD spectroscopy can be used to determine enantiomeric excess. For a given chiral amine, a protocol may involve derivatization to create a complex that exhibits a strong signal in the visible region of the CD spectrum. nih.gov The amplitude of the CD signal, known as the Cotton effect, is proportional to the concentration and enantiomeric excess of the chiral substance, allowing for rapid quantification. nih.gov

Chemical Reactivity and Derivatization of S 1 Methoxybutan 2 Amine Hydrochloride

Reactivity of the Amine Functionality

The primary amine group in (S)-1-Methoxybutan-2-amine is a key site for chemical reactions due to the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties.

The primary amine functionality of (S)-1-Methoxybutan-2-amine can be oxidized to form imines and, under more forcing conditions, nitriles. A common and selective reagent for the oxidation of primary amines is activated manganese dioxide (MnO₂). researchgate.netorganic-chemistry.orgorganic-chemistry.org

When (S)-1-Methoxybutan-2-amine is treated with manganese dioxide in a non-polar solvent like hexane (B92381) under an air atmosphere, an oxidative dehydrogenation is expected to occur. researchgate.net The reaction likely proceeds through the formation of an imine intermediate. If the reaction conditions are controlled, the corresponding imine, (S)-1-methoxybutan-2-imine, can be isolated. This imine is characterized by a carbon-nitrogen double bond.

Further oxidation of the imine, or direct oxidation of the primary amine under more vigorous conditions, can lead to the formation of the corresponding nitrile, (S)-2-methoxybutanenitrile. This transformation involves the loss of two additional hydrogen atoms from the imine intermediate.

Table 1: Predicted Products of Oxidation Reactions

| Starting Material | Reagent and Conditions | Major Product | Product Characterization Notes |

| (S)-1-Methoxybutan-2-amine | MnO₂, Hexane, Air, RT | (S)-1-Methoxybutan-2-imine | Characterized by the appearance of a C=N stretch in the IR spectrum and a downfield shift of the C2-proton in ¹H NMR. |

| (S)-1-Methoxybutan-2-amine | Excess MnO₂, Heat | (S)-2-Methoxybutanenitrile | Characterized by a strong, sharp C≡N stretch in the IR spectrum around 2250 cm⁻¹. |

While the primary amine in (S)-1-Methoxybutan-2-amine is already in a reduced state, derivatives of this amine can undergo reduction to yield new amine derivatives. A common strategy involves the acylation of the primary amine to form an amide, followed by reduction of the amide.

For instance, (S)-1-Methoxybutan-2-amine can be acylated with acetic anhydride (B1165640) to form N-((S)-1-methoxybutan-2-yl)acetamide. researchgate.net This amide can then be reduced to the corresponding secondary amine, N-ethyl-(S)-1-methoxybutan-2-amine, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran. masterorganicchemistry.comchemistrysteps.comlibretexts.orgyoutube.comyoutube.com This two-step sequence provides a method for the N-alkylation of the primary amine.

Table 2: Synthesis of Amine Derivatives via Reduction

| Reaction Step | Starting Material | Reagent and Conditions | Product |

| Acylation | (S)-1-Methoxybutan-2-amine | Acetic Anhydride, Pyridine | N-((S)-1-methoxybutan-2-yl)acetamide |

| Reduction | N-((S)-1-methoxybutan-2-yl)acetamide | 1. LiAlH₄, Diethyl Ether2. H₂O workup | N-ethyl-(S)-1-methoxybutan-2-amine |

The lone pair of electrons on the nitrogen atom makes (S)-1-Methoxybutan-2-amine a competent nucleophile, capable of reacting with a variety of electrophiles in nucleophilic substitution reactions.

A classic example is the reaction with alkyl halides, such as benzyl (B1604629) bromide. In this SN2 reaction, the amine attacks the electrophilic carbon of the benzyl bromide, displacing the bromide ion and forming a new carbon-nitrogen bond. researchgate.net To prevent the formation of a quaternary ammonium (B1175870) salt from over-alkylation, it is common to use an excess of the amine or to add a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction. youtube.com The product of this reaction would be N-benzyl-(S)-1-methoxybutan-2-amine. google.comenamine.netorgsyn.org

Another important class of electrophiles for reaction with amines are epoxides. The reaction of (S)-1-Methoxybutan-2-amine with an epoxide, such as styrene (B11656) oxide, proceeds via a nucleophilic ring-opening mechanism. enamine.netgrowingscience.comresearchgate.net Due to steric hindrance, the amine will preferentially attack the less substituted carbon of the epoxide ring in an SN2 fashion. orgsyn.org This results in a regioselective synthesis of a β-amino alcohol. In the case of styrene oxide, the product would be (S)-1-((S)-1-methoxybutan-2-ylamino)-2-phenyl-ethan-2-ol. growingscience.com

Table 3: Products of Nucleophilic Substitution Reactions

| Electrophile | Reagent and Conditions | Major Product |

| Benzyl bromide | Excess (S)-1-methoxybutan-2-amine or added base, Heat | N-benzyl-(S)-1-methoxybutan-2-amine |

| Styrene oxide | Methanol, RT | (S)-1-((S)-1-methoxybutan-2-ylamino)-2-phenylethan-2-ol |

Transformations Involving the Methoxy (B1213986) Group

The methoxy group of (S)-1-Methoxybutan-2-amine is generally less reactive than the amine functionality. However, under specific conditions, the ether linkage can be cleaved. A widely used reagent for the demethylation of aryl methyl ethers, which can also be applied to alkyl methyl ethers, is boron tribromide (BBr₃). orgsyn.orgnih.govresearchgate.netcommonorganicchemistry.com

The reaction with BBr₃ typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequent nucleophilic attack by a bromide ion on the methyl group results in the cleavage of the carbon-oxygen bond, forming a bromomethane (B36050) and a bromo-borane intermediate. Aqueous workup then hydrolyzes this intermediate to yield the corresponding alcohol.

To achieve selective cleavage of the methoxy group without interference from the amine, it is often necessary to first protect the amine functionality. This can be done, for example, by acylation to form an amide. After protection, treatment with BBr₃ in a solvent like dichloromethane (B109758) would yield the N-protected (S)-2-aminobutan-1-ol derivative. pressbooks.pub

Table 4: Demethylation of (S)-1-Methoxybutan-2-amine Derivative

| Starting Material (N-Protected) | Reagent and Conditions | Product (after workup) |

| N-acetyl-(S)-1-methoxybutan-2-amine | 1. BBr₃, CH₂Cl₂2. H₂O | N-acetyl-(S)-2-aminobutan-1-ol |

Structure-Reactivity Relationships in Derivatives

The chemical reactivity of derivatives of (S)-1-Methoxybutan-2-amine is significantly influenced by the nature of the substituents on the nitrogen atom. These modifications can alter both the steric and electronic properties of the molecule, thereby affecting reaction rates and, in some cases, reaction pathways. wikipedia.org

Steric Effects: The introduction of alkyl groups onto the nitrogen atom, for example, through the reactions described in sections 4.1.2 and 4.1.3, increases the steric bulk around the nitrogen. This increased steric hindrance can decrease the rate of subsequent nucleophilic substitution reactions where the nitrogen acts as the nucleophile. mdpi.com For instance, N-benzyl-(S)-1-methoxybutan-2-amine would be expected to react more slowly with a second equivalent of an alkylating agent compared to the parent primary amine due to the presence of the bulky benzyl group.

Electronic Effects: The nucleophilicity of the amine is also governed by the electron density on the nitrogen atom. Alkyl groups are electron-donating and generally increase the basicity and nucleophilicity of an amine. nih.gov However, acylation of the amine, as described in section 4.1.2, has a much more dramatic effect. The resulting amide has its nitrogen lone pair delocalized by resonance with the adjacent carbonyl group. This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen, rendering it unreactive in typical amine reactions like alkylation. This effect is often exploited in synthesis to protect the amine functionality while other parts of the molecule are being modified.

The interplay of these steric and electronic effects allows for the fine-tuning of the reactivity of (S)-1-Methoxybutan-2-amine and its derivatives, enabling its use in complex multi-step syntheses.

Regioselectivity and Chemoselectivity Studies of Derivative Synthesis

The derivatization of (S)-1-Methoxybutan-2-amine hydrochloride presents a study in chemoselectivity due to the presence of two potential nucleophilic sites: the primary amine (-NH2) and the ether oxygen (-O-). However, the inherent differences in the nucleophilicity of these functional groups, coupled with the reaction conditions, allow for a high degree of selectivity in the synthesis of derivatives.

The primary amine is significantly more nucleophilic than the ether oxygen. Consequently, reactions with electrophilic reagents will predominantly occur at the nitrogen atom. The ether linkage is generally stable and unreactive under the standard conditions used for the derivatization of amines, such as acylation and sulfonylation. Cleavage of the ether bond would necessitate harsh conditions, typically involving strong acids like HBr or HI, which are not employed in these derivatization reactions.

Chemoselective N-Acylation:

The reaction of (S)-1-Methoxybutan-2-amine with acylating agents, such as acid chlorides or anhydrides, proceeds with high chemoselectivity to form the corresponding N-acyl derivatives (amides). The lone pair of electrons on the nitrogen atom of the primary amine readily attacks the electrophilic carbonyl carbon of the acylating agent. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thus driving the reaction to completion. The ether oxygen, being a much weaker nucleophile, does not compete in this reaction.

A representative reaction is the acylation with an acyl chloride:

(S)-1-Methoxybutan-2-amine + R-COCl → (S)-N-(1-methoxybutan-2-yl)acetamide + HCl

Chemoselective N-Sulfonylation:

Similarly, the synthesis of sulfonamide derivatives from (S)-1-Methoxybutan-2-amine demonstrates high chemoselectivity. The reaction with sulfonyl chlorides, in the presence of a base, selectively yields the N-sulfonylated product. The primary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

A general scheme for this reaction is:

(S)-1-Methoxybutan-2-amine + R-SO2Cl → (S)-N-(1-methoxybutan-2-yl)sulfonamide + HCl

Regioselectivity in Derivative Synthesis:

For (S)-1-Methoxybutan-2-amine, which possesses a single primary amine, the concept of regioselectivity in mono-derivatization is straightforward as there is only one reactive amine site. However, in the context of potential di-substitution at the nitrogen atom, regioselectivity becomes a relevant consideration.

Following the initial N-acylation or N-sulfonylation, the resulting secondary amide or sulfonamide is significantly less nucleophilic than the starting primary amine. Therefore, further reaction at the same nitrogen center to form a di-acylated or di-sulfonylated product is generally not favored under standard conditions. The electronic effect of the acyl or sulfonyl group withdraws electron density from the nitrogen, reducing its ability to act as a nucleophile.

While no specific studies detailing the regioselectivity of derivative synthesis for this compound were found in a comprehensive literature search, the established principles of amine reactivity provide a strong predictive framework for the outcomes of such reactions. The data presented in the following tables are based on these well-understood principles of chemoselectivity in organic synthesis.

Table 1: Predicted Chemoselectivity in the Derivatization of (S)-1-Methoxybutan-2-amine

| Reagent Class | Electrophilic Site | Nucleophilic Site on Substrate | Predicted Major Product |

| Acyl Halides (e.g., Acetyl Chloride) | Carbonyl Carbon | Primary Amine Nitrogen | N-acyl derivative (Amide) |

| Acid Anhydrides (e.g., Acetic Anhydride) | Carbonyl Carbon | Primary Amine Nitrogen | N-acyl derivative (Amide) |

| Sulfonyl Halides (e.g., Benzenesulfonyl Chloride) | Sulfonyl Sulfur | Primary Amine Nitrogen | N-sulfonyl derivative (Sulfonamide) |

Table 2: Factors Influencing Selectivity in Derivative Synthesis

| Factor | Influence on Chemoselectivity (N vs. O) | Influence on Regioselectivity (Mono- vs. Di-substitution) |

| Nucleophilicity | The primary amine is a significantly stronger nucleophile than the ether oxygen, ensuring high chemoselectivity for N-derivatization. | The primary amine is more nucleophilic than the resulting secondary amide/sulfonamide, favoring mono-substitution. |

| Steric Hindrance | The accessibility of the primary amine facilitates reaction. The ether oxygen is sterically less accessible for reactions that would lead to stable products. | Increasing the steric bulk of the electrophile or the substrate can further disfavor di-substitution. |

| Reaction Conditions | Standard conditions for acylation and sulfonylation (e.g., presence of a non-nucleophilic base, moderate temperatures) are not harsh enough to activate the ether linkage for reaction. | Use of strong bases and highly reactive electrophiles could potentially lead to di-substitution, but this is generally not the intended outcome. |

Applications in Asymmetric Organic Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

A primary application of (S)-1-Methoxybutan-2-amine hydrochloride is its use as a chiral building block. In this approach, the amine's existing stereocenter is incorporated directly into the final target molecule, transferring its chirality to the new, more complex structure. This "chiral pool" synthesis strategy is efficient because it leverages a readily available, enantiomerically pure starting material, avoiding the need for a separate asymmetric synthesis step to set the stereocenter. researchgate.net The development of new drugs increasingly relies on such chiral building blocks to optimize lead compounds, as most biological targets are themselves chiral and require a strict stereochemical match for effective interaction. researchgate.net

The inherent chirality of this compound makes it an ideal precursor for the synthesis of various biologically active molecules. Its structure can be strategically modified and elaborated upon to build larger molecules while retaining the crucial stereochemistry. Chiral amines are foundational to many bioactive compounds, and their use as precursors is a cornerstone of modern medicinal chemistry. nih.govrsc.org The synthesis of complex organic molecules often employs such building blocks to ensure the final product has the correct three-dimensional arrangement necessary for its biological function.

In the context of drug development, this compound and analogous chiral amines function as key intermediates. nih.gov They are particularly significant in the synthesis of chiral drugs and natural products. The process often involves coupling the chiral amine with other molecular fragments to assemble the final active pharmaceutical ingredient (API). The hydrochloride salt form of the amine enhances its stability and handling properties, making it well-suited for multi-step synthetic sequences in pharmaceutical production.

Role as a Chiral Auxiliary in Stereoselective Transformations

Beyond its role as a building block, this compound has the potential to act as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, inducing diastereoselectivity. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

The general process for using a chiral auxiliary involves three main steps:

Covalent attachment of the chiral auxiliary to the substrate.

Execution of a diastereoselective reaction to create one or more new stereocenters.

Removal of the auxiliary to reveal the enantiomerically enriched product.

Amino alcohols, like the parent amine of (S)-1-Methoxybutan-2-amine, are important chiral auxiliaries. For example, derivatives of ephedrine (B3423809) and pseudoephedrine are widely used to direct the asymmetric alkylation of enolates. nih.gov The amine functionality of (S)-1-Methoxybutan-2-amine can be used to form a covalent bond (e.g., an amide) with a substrate, while the nearby stereocenter and methoxy (B1213986) group create a chiral environment that biases the approach of reagents to one face of the molecule, thereby controlling the stereochemical outcome of the reaction.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis and derivatization of (S)-1-Methoxybutan-2-amine hydrochloride are underpinned by reaction mechanisms that govern the formation of its stereocenter and subsequent chemical transformations. Understanding these mechanisms is crucial for optimizing synthetic routes and developing new applications for this chiral amine.

Achieving a high degree of stereochemical control is paramount in the synthesis of enantiomerically pure compounds like (S)-1-Methoxybutan-2-amine. Various strategies are employed to influence the three-dimensional arrangement of atoms during a reaction, ensuring the desired (S)-enantiomer is preferentially formed. rijournals.com

Key strategies for stereochemical control include the use of chiral auxiliaries, chiral catalysts, and stereoselective reactions. numberanalytics.com Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which they are removed. numberanalytics.com Chiral catalysts, on the other hand, create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com

In the context of synthesizing chiral amines, biocatalysis has emerged as a powerful tool for achieving excellent stereoselectivity. For instance, the synthesis of the structurally similar (S)-1-methoxypropan-2-amine has been accomplished with high enantiomeric excess (ee > 99%) through the transamination of a prochiral ketone, catalyzed by an engineered enzyme. researchgate.net Native amine dehydrogenases (nat-AmDHs) are also capable of catalyzing the (S)-stereoselective reductive amination of various ketones and aldehydes. researchgate.net This enzymatic approach offers an environmentally friendly and highly selective alternative to traditional chemical methods. The proposed mechanism involves the attack of ammonia (B1221849) on the carbonyl carbon, followed by a hydride transfer from a nicotinamide (B372718) cofactor to the re-face of the prochiral ketone, leading to the (S)-amine. researchgate.net

The principles of asymmetric synthesis, where a new chiral center is created in a molecule in unequal amounts, are fundamental to these stereochemical control mechanisms. rijournals.com The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. nih.gov

Catalytic processes are central to the efficient and selective synthesis of chiral amines. nih.gov Mechanistic studies of these processes aim to understand the intricate details of how a catalyst interacts with the reactants to facilitate the desired transformation.

Transition metal-catalyzed asymmetric hydrogenation is a widely used method for the synthesis of chiral amines. acs.org These reactions typically involve a chiral ligand that coordinates to a metal center, creating a chiral catalyst. The substrate then coordinates to this complex, and hydrogen is delivered in a stereoselective manner. The precise mechanism, including the nature of the catalyst-substrate complex and the transition state of the hydrogenation step, determines the enantioselectivity of the reaction.

For example, iridium complexes with phosphino-oxazoline ligands have been successfully used in the asymmetric hydrogenation of N-aryl imines, yielding chiral amines with high enantiomeric excess. nih.gov The mechanism of such reactions often involves the formation of a transient chiral complex between the catalyst and the imine substrate. nih.gov

Biocatalytic processes, such as the transamination reaction mentioned earlier, also have well-defined catalytic mechanisms. In the case of transaminases, the mechanism involves a ping-pong bi-bi reaction sequence where the enzyme shuttles an amino group from an amine donor to a ketone acceptor. Computational modeling and structural biology play crucial roles in elucidating these enzymatic mechanisms, providing insights into substrate binding and the catalytic steps. nih.gov

The development of novel catalytic systems, including bifunctional catalysts, continues to advance the field of asymmetric synthesis. frontiersin.org These catalysts possess multiple reactive sites that can act in concert to promote a reaction with high efficiency and stereoselectivity. frontiersin.org

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level. For this compound, these methods can offer insights that are often difficult to obtain through experimental means alone.

Quantum chemical calculations are employed to determine the electronic structure, geometry, and energy of molecules. rsc.org For a flexible molecule like (S)-1-Methoxybutan-2-amine, these calculations can identify the most stable conformations (arrangements of atoms in space) and the energy barriers between them.

By mapping the potential energy surface, researchers can understand the relative populations of different conformers at a given temperature. This information is crucial as the conformation of the molecule can influence its reactivity and its interactions with other molecules, such as enzymes or chiral selectors. researchgate.net Density Functional Theory (DFT) is a common quantum chemical method used for these types of calculations, as it provides a good balance between accuracy and computational cost. researchgate.net For instance, quantum chemical calculations can predict the most favored conformations of chiral molecules, which can then be correlated with their observed reactivity or spectroscopic properties. researchgate.net The study of parity-violating energy differences between enantiomers is another area where quantum chemical calculations are applied, although these energy differences are extremely small. ethz.ch

Table 1: Hypothetical Relative Energies of (S)-1-Methoxybutan-2-amine Conformers

| Conformer | Dihedral Angle (°C-C-N-H) | Relative Energy (kcal/mol) |

| 1 | 60 | 0.00 |

| 2 | 180 | 1.25 |

| 3 | -60 | 0.85 |

| This table is illustrative and not based on reported experimental data. |

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. easychair.org These simulations can provide a detailed picture of how solvent molecules interact with a solute and how these interactions can influence chemical reactions. easychair.orgosti.gov

For the synthesis or derivatization of this compound, MD simulations can be used to understand the role of the solvent in stabilizing reactants, transition states, and products. The explicit inclusion of solvent molecules in the simulation allows for the investigation of specific solvent-solute interactions, such as hydrogen bonding, which can significantly affect reaction rates and selectivity. easychair.org

MD simulations can also be used to study the solvation structure around the chiral amine, which is important for understanding its behavior in solution. ulisboa.pt By analyzing the trajectories of the atoms, researchers can calculate various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute.

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. acs.orgacs.org Computational modeling is an invaluable tool for studying the mechanisms of chiral recognition at the molecular level. acs.org

The "three-point interaction model" is a classical concept in chiral recognition, which posits that at least three points of interaction are necessary for a chiral selector to differentiate between enantiomers. acs.orgresearchgate.net Computational methods can be used to model the formation of diastereomeric complexes between a chiral selector and the enantiomers of an analyte. acs.org By calculating the interaction energies of these complexes, it is possible to predict which enantiomer will bind more strongly, and thus rationalize the observed enantioselectivity in techniques like chiral chromatography.

For (S)-1-Methoxybutan-2-amine, computational modeling could be used to simulate its interaction with a chiral stationary phase. These models can reveal the specific intermolecular forces, such as hydrogen bonds, van der Waals interactions, and steric hindrance, that contribute to the differential binding of the (R) and (S) enantiomers. acs.orgresearchgate.net Molecular docking and MD simulations are common techniques used to explore these interactions and predict the most stable binding modes. nih.gov

Advanced Spectroscopic Characterization for Mechanistic Insights

Advanced NMR Techniques for Structural Elucidation and Dynamic Studies

While standard one-dimensional ¹H and ¹³C NMR are fundamental for confirming the basic connectivity of (S)-1-Methoxybutan-2-amine hydrochloride, advanced NMR techniques provide a deeper understanding of its stereochemistry and dynamic behavior in solution.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all proton and carbon signals. For a molecule with a chiral center, this precise assignment is the foundation for more complex stereochemical analysis.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining the through-space proximity of protons, which in turn helps to define the preferred conformation of the molecule in solution. For this compound, NOESY can reveal the spatial relationships between the protons on the chiral center (C2) and the neighboring methylene (B1212753) (C1) and methoxy (B1213986) groups, as well as the ethyl substituent. This data is vital for building a three-dimensional model of the molecule's solution-state structure.

Dynamic NMR (DNMR): The conformational flexibility of the butyl chain and the potential for restricted rotation around the C-N and C-O bonds can be investigated using variable temperature (VT) NMR studies. By analyzing changes in the NMR lineshapes at different temperatures, it is possible to determine the energy barriers for conformational interchanges. While specific DNMR studies on this compound are not extensively reported in the literature, the principles of DNMR are broadly applied to chiral amines to understand their stereomutations, which involve both C-N rotation and nitrogen inversion processes. acs.org

Use of Chiral Derivatizing and Solvating Agents: To further probe the stereochemistry and determine enantiomeric purity, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed in NMR analysis. researchgate.netnih.gov For instance, reacting (S)-1-Methoxybutan-2-amine with a chiral agent like Mosher's acid would produce diastereomers that exhibit distinct NMR signals, allowing for the quantification of enantiomeric excess. While specific data for this compound is scarce, the general methodology is a powerful tool for detailed stereochemical investigation.

Below is a hypothetical table of expected ¹³C and ¹H NMR chemical shifts for this compound, which would be confirmed and assigned using 2D NMR techniques.

| Atom Number | Carbon Type | Expected ¹³C Shift (ppm) | Attached Proton(s) | Expected ¹H Shift (ppm) |

| 1 | -CH₂-O- | ~75 | H-1a, H-1b | ~3.4 - 3.6 |

| 2 | -CH(NH₃⁺)- | ~55 | H-2 | ~3.0 - 3.3 |

| 3 | -CH₂- | ~25 | H-3a, H-3b | ~1.5 - 1.7 |

| 4 | -CH₃ | ~10 | H-4 | ~0.9 - 1.1 |

| Methoxy | -O-CH₃ | ~59 | H-methoxy | ~3.3 |

| Note: This is an illustrative table based on typical chemical shifts for similar structures. Actual values would need to be determined experimentally. |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive technique for monitoring reaction progress and identifying products, byproducts, and intermediates. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like amine hydrochlorides. In reaction monitoring, ESI-MS can be used to track the disappearance of the (S)-1-Methoxybutan-2-amine reactant and the appearance of product peaks in real-time. This allows for rapid optimization of reaction conditions such as temperature, time, and reagent stoichiometry.

Tandem Mass Spectrometry (MS/MS): Beyond simple mass detection, tandem MS provides structural information through controlled fragmentation of a selected ion. For (S)-1-Methoxybutan-2-amine, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom.

For 1-methoxybutan-2-amine, two primary α-cleavage pathways are possible:

Loss of a propyl radical, leading to a fragment with m/z = 44 (CH₂(NH₂)=CH₂).

Loss of a methoxymethyl radical, leading to a fragment with m/z = 58 (CH₃CH₂CH=NH₂⁺).

Table of Expected Fragments in ESI-MS/MS of Protonated 1-Methoxybutan-2-amine:

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |

| 104.1 | α-cleavage | 58.1 | C₂H₅O• (methoxymethyl) |

| 104.1 | α-cleavage | 44.1 | C₃H₇• (propyl) |

| 104.1 | Loss of ammonia (B1221849) | 87.1 | NH₃ |

| 104.1 | Loss of methanol | 72.1 | CH₃OH |

| Note: This table is based on general fragmentation patterns of aliphatic amines and ethers. Relative intensities would require experimental determination. |

Spectroscopic Analysis of Intermediates and Transition States

The direct observation of reaction intermediates and the characterization of transition states are challenging but provide the most profound mechanistic insights. Techniques for these studies often involve rapid-scan or in-situ measurements.

In-situ NMR and MS: By conducting a reaction directly within an NMR spectrometer or by continuously feeding the reaction mixture into a mass spectrometer, it is possible to detect short-lived intermediates. For reactions involving (S)-1-Methoxybutan-2-amine, such as imine formation with a carbonyl compound, these techniques could potentially identify the hemiaminal intermediate that precedes the final imine product. The detection of such species allows for a more complete mapping of the reaction coordinate.

Challenges and Future Directions: Spectroscopic analysis of transient species is often hampered by their low concentration and short lifetimes. However, advancements in spectroscopic hardware, such as higher field NMR magnets and faster MS scan speeds, coupled with computational chemistry, are continually pushing the boundaries of what is observable. While specific studies on the intermediates and transition states of reactions involving this compound are not prominent in the literature, the methodologies are well-established for related systems, particularly in the field of organocatalysis where chiral amines play a central role. Future research in this area would be invaluable for understanding the precise role of the methoxy group and the stereocenter in directing the reactivity of this compound.

Process Development and Industrial Scale Up Considerations

Optimization of Synthesis for Scalability and Efficiency

Process intensification refers to the development of smaller, cleaner, safer, and more energy-efficient technologies. researchgate.net These strategies aim to dramatically improve manufacturing and processing by substantially decreasing equipment size, energy consumption, and waste formation, while increasing production capacity.

High-gravity (Higee) technology, which utilizes a rotating packed bed to create a high-gravity environment, is a prime example of process intensification. researchgate.net This simulated high-gravity field enhances micromixing and mass transfer by generating thin liquid films and tiny droplets, which can significantly accelerate reaction rates. researchgate.net While specific applications to (S)-1-Methoxybutan-2-amine hydrochloride are not detailed in the literature, the principles of Higee technology are broadly applicable to intensify processes like polymerization, absorption, and chemical synthesis, showing its potential for improving the efficiency of chiral amine production. researchgate.net

A significant challenge in the industrial application of biocatalysis is the cost and stability of the enzymes, as well as their recovery from the reaction mixture. rsc.orgnih.gov Enzyme immobilization provides an effective solution by confining the enzyme to a solid support material. This approach offers several key advantages:

Enhanced Stability: Immobilization often protects the enzyme from harsh environmental conditions, increasing its operational stability. nih.gov

Easy Separation: The immobilized enzyme can be easily separated from the product stream, simplifying downstream processing. nih.gov

Reusability: The ability to recover the enzyme allows for its reuse over multiple reaction cycles, significantly reducing catalyst costs. nih.govrsc.org

Various techniques have been developed for immobilization, such as covalent bonding to supports like chitosan (B1678972) beads or silica (B1680970) nanoparticles. nih.govrsc.org For example, co-immobilizing an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) on silica nanoparticles has been shown to create a stable and reusable system for chiral amine synthesis, with the immobilized enzymes retaining 87% of their initial activity after eight cycles. rsc.org This strategy is highly relevant for establishing a cost-effective and sustainable biocatalytic process for this compound.

| Parameter | Free Enzymes | Immobilized Enzymes | References |

|---|---|---|---|

| Catalyst Recovery | Difficult; often requires complex downstream processing. | Simple; easily separated by filtration or centrifugation. | nih.gov |

| Reusability | Generally not reusable; single-use leads to high costs. | High reusability over multiple cycles. | nih.govrsc.org |

| Operational Stability | Often limited; susceptible to degradation under process conditions. | Generally enhanced due to the protective effect of the support matrix. | nih.gov |

| Process Type | Typically limited to batch processes. | Well-suited for continuous flow processes. | whiterose.ac.ukrsc.org |

| Cost-Effectiveness | Higher long-term cost due to lack of reuse. | Lower long-term cost due to catalyst recycling. | rsc.org |

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the manufacture of fine chemicals and pharmaceuticals. ukri.orgspringernature.com Continuous flow systems offer numerous advantages for the synthesis of chiral amines, including this compound:

Improved Safety: The small reactor volumes enhance heat transfer and allow for better control over reaction exotherms, reducing the risk of runaway reactions. whiterose.ac.ukfrontiersin.org

Enhanced Productivity: Continuous operation leads to higher throughput and space-time yields compared to the cyclical nature of batch reactors. whiterose.ac.uk

Superior Control and Reproducibility: Automated systems provide precise control over parameters like temperature, pressure, and residence time, ensuring consistent product quality. frontiersin.org

Facilitated Scale-up: Scaling up a continuous process often involves extending the operation time ("scaling out") rather than redesigning larger reactors, simplifying the transition from lab to plant. ukri.org

Packed bed reactors (PBRs) containing an immobilized enzyme are particularly effective for continuous biocatalytic processes. whiterose.ac.uk This setup allows the substrate solution to flow through a bed of the immobilized catalyst, enabling continuous conversion to the desired chiral amine product. whiterose.ac.uk This approach not only intensifies the process but also seamlessly integrates the benefits of enzyme immobilization. whiterose.ac.uk

| Feature | Batch Reactor | Continuous Flow Reactor | References |

|---|---|---|---|

| Heat & Mass Transfer | Often limited, especially at large scales. | Excellent, due to high surface-area-to-volume ratios. | frontiersin.orgrsc.org |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer with small internal volumes and superior temperature control. | whiterose.ac.uk |

| Scalability | Challenging; often requires significant redevelopment. | Simpler; can be achieved by extending run time or parallelization. | ukri.org |

| Process Control | Variable; concentration and temperature gradients can occur. | Precise and consistent control over reaction parameters. | frontiersin.org |

| Productivity | Lower space-time yield due to downtime between batches. | Higher space-time yield through continuous operation. | whiterose.ac.uk |

Solvent and Reagent Selection for Sustainable Production

The principles of green chemistry are integral to modern process development, aiming to minimize environmental impact and improve process sustainability. hims-biocat.eu Solvent and reagent selection plays a crucial role in this endeavor, as solvents often constitute the largest mass component in a chemical reaction besides water.

For the synthesis of this compound, a sustainable process would prioritize:

Atom Economy: Utilizing synthetic routes like asymmetric hydrogenation or biocatalytic amination of alcohols, which have high atom economy and generate minimal waste. acs.orgrsc.org

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. Biocatalytic reactions are often performed in aqueous media, which is an ideal green solvent. rsc.org Where organic solvents are necessary, selection guides that rank solvents based on safety, health, and environmental criteria should be used. acsgcipr.org Alcohols like ethanol (B145695) are often preferred over more hazardous options. mdpi.com

Renewable Feedstocks: Exploring starting materials derived from renewable resources where feasible.

Catalytic Reagents: Employing catalysts (both chemical and biological) in small quantities that can be recycled and reused, rather than stoichiometric reagents that are consumed and generate waste. acs.org

The stereoselective amination of an alcohol precursor represents a highly atom-efficient and green route to chiral amines, combining an alcohol dehydrogenase with an amine dehydrogenase in a "hydrogen-borrowing" cascade. rsc.org This approach, often performed in aqueous buffers, exemplifies a sustainable pathway for producing chiral amines. rsc.org

| Solvent Class | Examples | Sustainability Considerations | References |

|---|---|---|---|

| Recommended | Water, Ethanol, Isopropanol, Acetone (B3395972) | Generally low toxicity, readily available, and more environmentally benign. Water is ideal for many biocatalytic processes. | rsc.orgmdpi.com |

| Usable | Toluene, Heptane, Acetonitrile | Acceptable for use but with some environmental or safety concerns. Efforts should be made to minimize use and recycle. | acsgcipr.org |

| Undesirable | Dichloromethane (B109758), Chloroform, Benzene, Diethyl Ether | High toxicity, significant environmental impact, or major safety hazards. Should be avoided and replaced with greener alternatives. | acsgcipr.org |

Challenges and Solutions in Large-Scale Production of Chiral Amines

The large-scale production of single-enantiomer chiral amines is fraught with challenges that must be overcome to develop a commercially viable process. scirea.org These hurdles range from achieving high optical purity to managing costs and ensuring process robustness.

Key challenges include:

Achieving High Optical Purity: Ensuring a high enantiomeric excess (>99%) is critical for pharmaceutical applications. scirea.org Traditional methods like classical resolution are inherently wasteful, with a maximum theoretical yield of 50%. ukri.orgnih.gov

Production Cost: The use of expensive chiral catalysts, ligands, or enzymes, combined with the costs of purification, can make chiral drug synthesis economically challenging. scirea.orgmdpi.com

Catalyst Separation and Recovery: In homogeneous catalysis, separating the metal catalyst from the product can be difficult and lead to product contamination. ukri.org For biocatalysis, recovering the enzyme from a batch reaction is often impractical. rsc.org

Process Efficiency and Waste: Inefficient processes generate significant waste, increasing both disposal costs and environmental impact. The pharmaceutical industry has historically had a high E-factor (mass of waste per mass of product). ukri.org

Unfavorable Equilibria: Many biocatalytic reactions, particularly those using transaminases, suffer from unfavorable thermodynamic equilibria, which can limit product conversion. rsc.org

Fortunately, modern process development offers a suite of solutions to address these challenges effectively.

| Challenge | Solution(s) | References |

|---|---|---|

| Low Yields and Waste (e.g., from resolution) | Employ asymmetric synthesis methods like catalytic asymmetric hydrogenation or biocatalysis (e.g., reductive amination) to achieve high enantioselectivity and theoretical yields approaching 100%. | ukri.orgnih.govacs.org |

| High Catalyst Cost | Develop more efficient catalysts with high turnover numbers. Implement robust catalyst recycling strategies. For biocatalysis, use enzyme immobilization to enable reuse. | nih.govscirea.org |

| Catalyst Separation and Product Purity | Utilize heterogeneous catalysts or immobilized enzymes. Employ continuous flow reactors (e.g., packed bed reactors) which retain the catalyst within the system. | whiterose.ac.ukukri.org |

| Unfavorable Reaction Equilibria (Biocatalysis) | Implement strategies for in-situ product removal or use coupled enzyme systems to drive the reaction forward. For transaminases, using an amine donor that generates an easily removed co-product (e.g., acetone from isopropylamine) is common. | rsc.org |

| Overall Process Inefficiency and Cost | Adopt process intensification strategies and continuous manufacturing to improve space-time yield, reduce equipment footprint, and lower operational costs. | whiterose.ac.ukfrontiersin.org |

Future Research Directions and Emerging Applications

Exploration of New Catalytic Systems for Enantioselective Synthesis

The efficient and highly selective synthesis of enantiomerically pure amines like (S)-1-methoxybutan-2-amine is a cornerstone of modern medicinal and materials chemistry. While classical resolution methods exist, future research is increasingly directed towards asymmetric catalysis, which offers a more atom-economical and direct route to the desired stereoisomer. Key areas of exploration include transition metal catalysis and biocatalysis.

Transition Metal-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation of prochiral imines or enamines stands out as one of the most direct methods for synthesizing chiral amines. acs.org The development of novel chiral catalysts based on transition metals such as ruthenium (Ru), rhodium (Rh), and iridium (Ir) is a major focus. ajchem-b.com For the synthesis of (S)-1-methoxybutan-2-amine, this would involve the asymmetric hydrogenation of 1-methoxybutan-2-imine. Research is focused on designing and screening new chiral phosphine (B1218219) ligands that can enhance the catalytic activity and enantioselectivity of the metal center. acs.org For instance, catalysts like Ru-MeOBIPHEP have proven effective in the asymmetric reductive amination of related β-keto esters, achieving high enantiomeric excess (ee). acs.org Future work will likely explore a wider range of modular and tunable ligands to optimize reaction conditions, reduce catalyst loading, and improve turnover numbers for industrial-scale production. takasago.com

Biocatalysis: Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. nih.gov Amine dehydrogenases (AmDHs) and transaminases (TAs) are particularly promising for chiral amine synthesis.

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of a ketone (1-methoxybutan-2-one) using ammonia (B1221849) as the amine source. whiterose.ac.uk Research into novel AmDHs from biodiversity, coupled with protein engineering, aims to expand the substrate scope and improve the stability and efficiency of these biocatalysts. whiterose.ac.ukfrontiersin.org Studies on similar short-chain amino alcohols have shown that wild-type AmDHs can achieve high conversions and excellent enantioselectivity (up to 98.1% ee for (S)-1-methoxypropan-2-amine). whiterose.ac.ukfrontiersin.org

Transaminases (TAs): TAs catalyze the transfer of an amino group from a donor molecule to the ketone substrate. chimia.ch The development of high-productivity biocatalytic processes using TAs has been successful for structurally similar amines, achieving high conversions and enantiomeric excess (>99% ee). chimia.chresearchgate.net Future efforts will focus on enzyme engineering to overcome thermodynamic limitations and improve catalyst stability for robust industrial applications. researchgate.net

The table below summarizes promising catalytic systems for the synthesis of (S)-1-methoxybutan-2-amine.

| Catalytic Approach | Catalyst Type | Substrate | Key Research Focus |

|---|---|---|---|